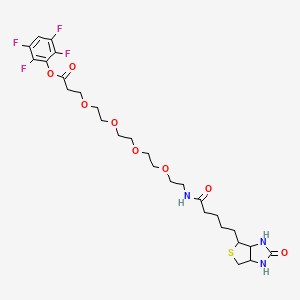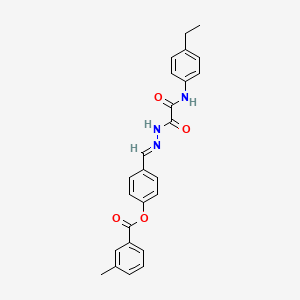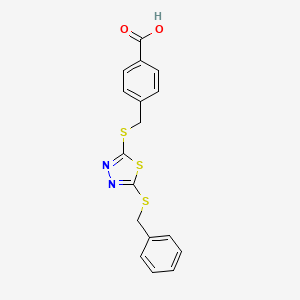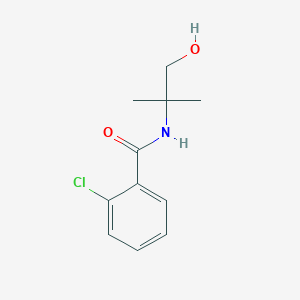
Biotin-dPEG(R)4-TFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-dPEG®4-TFP ester is a compound used primarily as a cross-linking reagent in biotinylation reactions. It is amphiphilic and hydrolytically stable, making it suitable for labeling peptides, proteins, and other biomolecules. The compound features a 2,3,5,6-tetrafluorophenyl (TFP) ester moiety, which is more reactive towards amines and hydrolyzes more slowly than the commonly used N-hydroxysuccinimide (NHS) esters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-dPEG®4-TFP ester involves the reaction of biotin with a polyethylene glycol (PEG) spacer and a TFP ester. The PEG spacer is typically a discrete PEG4 (dPEG®4) linker, which is longer than the aminocaproic acid linker of LC-biotin. The reaction conditions are optimized to ensure the stability and reactivity of the TFP ester. The optimal pH range for the reaction is between 7.5 and 8.5 .
Industrial Production Methods
Industrial production of Biotin-dPEG®4-TFP ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the quality and purity of the product. The compound is typically stored at -20°C to prevent hydrolysis and degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-dPEG®4-TFP ester primarily undergoes biotinylation reactions, where it reacts with primary amines to form stable amide bonds. This reaction is facilitated by the TFP ester moiety, which is more reactive towards amines than NHS esters .
Common Reagents and Conditions
The common reagents used in biotinylation reactions with Biotin-dPEG®4-TFP ester include primary amines, peptides, and proteins. The optimal pH range for these reactions is between 7.5 and 8.5. The reaction is typically carried out in aqueous media, and the TFP ester moiety ensures better labeling efficiency compared to NHS esters .
Major Products Formed
The major products formed from the reaction of Biotin-dPEG®4-TFP ester with primary amines are biotinylated peptides and proteins. These biotinylated molecules can then be used in various biochemical and analytical applications .
Wissenschaftliche Forschungsanwendungen
Biotin-dPEG®4-TFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Labeling Experiments: Used for labeling peptides, proteins, and other biomolecules to study their interactions and functions
Supramolecular Construction: Utilized in the construction of supramolecular assemblies for various research purposes
Affinity Chromatography: Employed in affinity chromatography to purify biotinylated molecules
Creation of Biotinylated Antibodies: Used to create biotinylated antibodies for various immunoassays
Enzyme-Linked Immunosorbent Assays (ELISA): Applied in ELISA to detect and quantify specific biomolecules
Pull-Down Assays: Used in pull-down assays to study protein-protein interactions
Wirkmechanismus
The mechanism of action of Biotin-dPEG®4-TFP ester involves the formation of stable amide bonds with primary amines. The TFP ester moiety reacts with the amine groups of peptides and proteins, resulting in the biotinylation of these molecules. The dPEG®4 spacer imparts water solubility, reduces aggregation and precipitation, and minimizes non-specific binding of the biotinylated molecules .
Vergleich Mit ähnlichen Verbindungen
Biotin-dPEG®4-TFP ester is unique due to its hydrolytically stable TFP ester moiety and the discrete PEG4 spacer. Compared to other biotinylation reagents such as NHS esters, Biotin-dPEG®4-TFP ester offers better stability and reactivity towards amines. Similar compounds include:
Biotin-dPEG®12-TFP ester: Features a longer PEG spacer, providing greater flexibility and reduced aggregation
Biotin-dPEG®24-TFP ester: Has an even longer PEG spacer, further enhancing its solubility and reducing non-specific binding
NHS-dPEG®4-biotin: Utilizes an NHS ester moiety, which is less stable and reactive compared to the TFP ester
Biotin-dPEG®4-TFP ester stands out due to its optimal balance of stability, reactivity, and solubility, making it a preferred choice for biotinylation reactions in various scientific research applications .
Eigenschaften
Molekularformel |
C27H37F4N3O8S |
|---|---|
Molekulargewicht |
639.7 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H37F4N3O8S/c28-17-15-18(29)24(31)26(23(17)30)42-22(36)5-7-38-9-11-40-13-14-41-12-10-39-8-6-32-21(35)4-2-1-3-20-25-19(16-43-20)33-27(37)34-25/h15,19-20,25H,1-14,16H2,(H,32,35)(H2,33,34,37) |
InChI-Schlüssel |
XBGOXOZYGAXNFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)



![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040517.png)

![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)
![2-Ethyl-3-methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040541.png)

